molecular formula C16H14N2O6 B5867234 methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate

methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate

Cat. No. B5867234
M. Wt: 330.29 g/mol
InChI Key: JAOSJQPUZJGTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate, also known as MPAA, is a synthetic compound that has been widely used in scientific research. MPAA is a member of the nitroaromatic family of compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate is not fully understood. However, it is believed that methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. This prevents the enzymes from breaking down their respective neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine and butyrylcholine in the synaptic cleft, leading to an increase in cholinergic neurotransmission. methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate has also been shown to have anti-inflammatory effects and has been used as a tool to study the role of inflammation in various diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of experiments. methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate is also relatively inexpensive compared to other compounds used in scientific research. However, methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate has some limitations. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments. Additionally, methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate has been shown to have low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate in scientific research. One direction is the study of the role of acetylcholinesterase and butyrylcholinesterase in various diseases. methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate can be used as a tool to study the effects of these enzymes on disease progression and treatment. Another direction is the development of new compounds based on the structure of methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate. These compounds can be used to study the role of nitroaromatic compounds in various physiological processes. Finally, the use of methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate in drug discovery and development is an area of future research. methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate can be used as a starting point for the development of new drugs that target acetylcholinesterase and butyrylcholinesterase.

Synthesis Methods

Methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate can be synthesized by the reaction of 4-aminobenzoic acid with 3-nitrophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate as a white crystalline solid with a melting point of 180-182°C.

Scientific Research Applications

Methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that breaks down the neurotransmitter butyrylcholine. methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate has been used as a tool to study the role of these enzymes in various physiological processes.

properties

IUPAC Name

methyl 4-[[2-(3-nitrophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-23-16(20)11-5-7-12(8-6-11)17-15(19)10-24-14-4-2-3-13(9-14)18(21)22/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOSJQPUZJGTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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